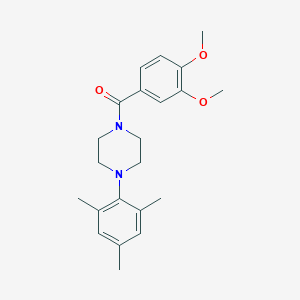
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, also known as BEMT, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science.
作用机制
The mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor involves the binding of the compound to the active site of the enzyme, thereby blocking its activity and preventing the conversion of carbon dioxide to bicarbonate ions. This mechanism has been shown to be effective in reducing intraocular pressure in glaucoma patients, as well as in the treatment of epilepsy and other neurological disorders.
Biochemical and Physiological Effects:
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase activity, the reduction of intraocular pressure, and the modulation of neurotransmitter release in the brain. In addition, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been shown to possess antioxidant and anti-inflammatory properties, which may have potential therapeutic applications in the treatment of various diseases, such as cancer and Alzheimer's disease.
实验室实验的优点和局限性
One of the major advantages of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide is its high stability and solubility in various organic solvents, which makes it an ideal candidate for use in various organic transformations and metal ion coordination complexes. However, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has certain limitations, such as its relatively high cost and limited availability, which may limit its widespread use in research.
未来方向
There are several future directions for research on N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide, including the development of new synthetic methods for the compound, the investigation of its potential as a catalyst for various organic transformations, and the exploration of its therapeutic potential in the treatment of various diseases. In addition, further studies are needed to elucidate the mechanism of action of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide as a carbonic anhydrase inhibitor and to identify potential side effects and toxicity associated with its use.
合成方法
The synthesis of N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide involves the reaction of benzenesulfonyl chloride with N-benzyl-4-ethoxy-2,3,5-trimethyl aniline in the presence of a base, such as triethylamine. The resulting product is then purified through column chromatography to obtain N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide in high purity and yield.
科学研究应用
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has been extensively studied for its potential applications as a ligand for metal ion coordination complexes, as well as a catalyst for various organic transformations. In addition, N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide has shown promising results as an inhibitor of carbonic anhydrase, an enzyme that plays a crucial role in various physiological processes, including acid-base balance and respiration.
属性
产品名称 |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
|---|---|
分子式 |
C18H23NO3S |
分子量 |
333.4 g/mol |
IUPAC 名称 |
N-benzyl-4-ethoxy-2,3,5-trimethylbenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-5-22-18-13(2)11-17(14(3)15(18)4)23(20,21)19-12-16-9-7-6-8-10-16/h6-11,19H,5,12H2,1-4H3 |
InChI 键 |
DKVVIEAQAZCSPN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
规范 SMILES |
CCOC1=C(C(=C(C=C1C)S(=O)(=O)NCC2=CC=CC=C2)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-methyl-1H-imidazole](/img/structure/B288436.png)
![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)










